Product packaging for H-[Trp-Arg-Nva-Arg-Tyr]2-NH2(Cat. No.:)

H-[Trp-Arg-Nva-Arg-Tyr]2-NH2

Cat. No.: B10779786
M. Wt: 1538.8 g/mol
InChI Key: QTWWWOBSQULXHE-MTVPJWGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-[Trp-Arg-Nva-Arg-Tyr]2-NH2 is a synthetic, dimeric peptide analog investigated for its activity on Neuropeptide Y (NPY) receptors, which are key regulators in energy balance and appetite control . Research indicates this compound acts as a ligand for the NPY Y1 and Y2 receptor subtypes, demonstrating binding affinity with a Ki of 220 nM for the Y1 receptor and 1050 nM for the Y2 receptor . This binding profile makes it a valuable tool compound for studying the distinct signaling pathways and physiological roles of these receptor subtypes in the central nervous system. The core structure of this peptide, Trp-Arg-Nva-Arg-Tyr, is derived from NPY fragments. The dimeric configuration, achieved through parallel linkage, is a strategic design that has been shown in related analogues to enhance receptor selectivity and binding potency compared to monomeric forms . With a molecular weight of 1538.8 g/mol, this compound has a high hydrogen bond donor and acceptor count, which may influence its solubility and pharmacokinetic properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and institutional regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H107N25O12 B10779786 H-[Trp-Arg-Nva-Arg-Tyr]2-NH2

Properties

Molecular Formula

C74H107N25O12

Molecular Weight

1538.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C74H107N25O12/c1-3-13-52(92-65(106)54(19-9-31-85-71(77)78)91-62(103)49(75)37-43-39-89-50-17-7-5-15-47(43)50)64(105)95-57(22-12-34-88-74(83)84)68(109)98-59(36-42-25-29-46(101)30-26-42)69(110)99-60(38-44-40-90-51-18-8-6-16-48(44)51)70(111)96-55(20-10-32-86-72(79)80)66(107)93-53(14-4-2)63(104)94-56(21-11-33-87-73(81)82)67(108)97-58(61(76)102)35-41-23-27-45(100)28-24-41/h5-8,15-18,23-30,39-40,49,52-60,89-90,100-101H,3-4,9-14,19-22,31-38,75H2,1-2H3,(H2,76,102)(H,91,103)(H,92,106)(H,93,107)(H,94,104)(H,95,105)(H,96,111)(H,97,108)(H,98,109)(H,99,110)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)(H4,83,84,88)/t49-,52-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1

InChI Key

QTWWWOBSQULXHE-MTVPJWGZSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N

Canonical SMILES

CCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for H Trp Arg Nva Arg Tyr 2 Nh2 and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis is the cornerstone for assembling the linear peptide monomer, H-Trp-Arg-Nva-Arg-Tyr-NH2. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. iris-biotech.de This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each reaction step. iris-biotech.de

Choice of Resin and Protecting Group Strategies (e.g., Fmoc, Boc)

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is now the most widely used method in SPPS. iris-biotech.denih.gov The Fmoc group, which protects the α-amino group of the incoming amino acid, is base-labile and typically removed by treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.de The side-chain protecting groups, such as tert-butyl (tBu) for Tyr, Asp, and Glu, and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arg, are acid-labile and are removed during the final cleavage from the resin. peptide.comthermofisher.com This orthogonality, where the N-terminal and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc/tBu strategy. iris-biotech.denih.gov For the synthesis of a C-terminally amidated peptide like H-[Trp-Arg-Nva-Arg-Tyr]2-NH2, a Rink Amide resin is a common choice. biotage.com

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while being the original method for SPPS, is now less common but still employed for specific applications. iris-biotech.denih.gov The Boc group is acid-labile and is removed with trifluoroacetic acid (TFA) at each step. iris-biotech.de The side-chain protecting groups are typically benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage. nih.govthermofisher.com The harsh conditions required for final deprotection are a significant drawback of this method. nih.gov

Strategy N-α-Protecting Group Deprotection Condition Side-Chain Protection Final Cleavage/Deprotection Advantages Disadvantages
Fmoc/tBu Fmoc20-50% Piperidine in DMFAcid-labile (e.g., tBu, Pbf, Trt)Mild acid (e.g., TFA) iris-biotech.dethermofisher.comOrthogonal, milder final cleavage, easy automation. iris-biotech.denih.govPotential for aggregation. peptide.com
Boc/Bzl Boc25-50% TFA in DCMHF-labile (e.g., Bzl, Tos)Strong acid (e.g., HF) thermofisher.comLess prone to aggregation.Harsh final cleavage, use of hazardous HF. nih.gov

Coupling Reagents and Reaction Optimization

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the deprotected amino group of the resin-bound peptide chain is facilitated by coupling reagents. jpt.com The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions, particularly racemization. creative-peptides.comiris-biotech.de

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. jpt.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), were among the first to be widely used. iris-biotech.debachem.com They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt, to suppress racemization and improve reaction rates. creative-peptides.combachem.com

Phosphonium salts , like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), offer high coupling efficiency with a lower risk of racemization. jpt.combachem.com

Uronium salts , such as HBTU, TBTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and provide rapid coupling, making them popular for difficult sequences. jpt.comcreative-peptides.comiris-biotech.de HATU, in particular, is very effective for sterically hindered couplings. acs.org

For arginine-rich sequences, such as the one , coupling can be challenging due to the steric bulk of the Pbf protecting group. biotage.com In such cases, strategies like "double coupling," where the coupling reaction is performed twice, may be employed to ensure complete reaction. biotage.com Optimizing reaction parameters such as temperature, time, and reagent concentration is also key to maximizing yield and purity. creative-peptides.com

Coupling Reagent Class Examples Key Characteristics
Carbodiimides DCC, DIC iris-biotech.debachem.comEffective, but can lead to racemization without additives. jpt.com
Phosphonium Salts PyBOP jpt.combachem.comHigh coupling efficiency, low racemization. jpt.com
Uronium Salts HBTU, HATU, COMU jpt.comcreative-peptides.comVery efficient, rapid coupling, suitable for difficult sequences. creative-peptides.com

Cleavage and Deprotection Techniques

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. rsc.org In the Fmoc/tBu strategy, this is typically achieved by treating the peptidyl-resin with a "cleavage cocktail" consisting of a strong acid, most commonly trifluoroacetic acid (TFA), and a variety of scavengers. rsc.orgsigmaaldrich.com

Scavengers are crucial for trapping the highly reactive cationic species that are generated from the cleavage of the protecting groups and the resin linker. sigmaaldrich.com These reactive species can otherwise lead to unwanted modifications of sensitive amino acid residues like Tryptophan (Trp), Tyrosine (Tyr), and Methionine (Met). sigmaaldrich.com A common cleavage cocktail for a peptide containing Trp and Arg, like this compound, would be TFA in the presence of water, triisopropylsilane (B1312306) (TIS), and potentially 1,2-ethanedithiol (B43112) (EDT) to protect the indole (B1671886) ring of tryptophan. thermofisher.comsigmaaldrich.com The choice of scavengers depends on the specific amino acid composition of the peptide. sigmaaldrich.com Following cleavage, the crude peptide is typically precipitated from the TFA solution using cold diethyl ether. thermofisher.com

Dimerization Approaches for Multi-Peptide Constructs

Once the monomeric peptide has been synthesized and purified, the next stage is the dimerization to form the final this compound construct. This involves covalently linking two molecules of the monomeric peptide. nih.gov

Utilization of Diamino-Dicarboxylic Acid Spacers

One effective method for creating parallel dimers is through the use of diamino-dicarboxylic acid spacers. researchgate.net In the case of this compound, the "Sub" in the chemical formula Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2 refers to suberic acid, which is an eight-carbon α,ω-dicarboxylic acid. nih.gov This suberoyl linker connects the N-terminal amino groups of the two peptide chains.

The synthesis involves reacting the purified monomeric peptide with an activated form of the dicarboxylic acid spacer. This can be done in solution phase, where the dicarboxylic acid is activated, for example, as an N-hydroxysuccinimide (NHS) ester, and then reacted with the N-terminal amine of the peptide.

Linker Chemistry and Design Considerations

The choice of linker is not merely a synthetic convenience; it can significantly influence the properties of the final dimeric peptide. The length, flexibility, and chemical nature of the linker can affect the spatial orientation of the two peptide chains relative to each other, which in turn can impact biological activity. acs.orgmdpi.com

Linkers can be designed to be rigid or flexible. iris-biotech.de Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG) or simple alkyl chains like suberic acid, allow the peptide moieties a degree of conformational freedom. acs.orgiris-biotech.de The design of the linker is a key aspect of creating multimeric peptide constructs with desired properties. mdpi.commdpi.com The synthesis of these dimeric structures can be challenging, and optimization of the reaction conditions is often required to achieve good yields. nih.govresearchgate.net

Synthesis of Symmetric and Asymmetric Dimers

The dimerization of peptide monomers can significantly enhance their biological properties, including receptor affinity and stability. The synthesis of dimeric peptides like this compound can be approached through strategies that yield either symmetric or asymmetric structures.

Symmetric Dimers:

Symmetric dimers consist of two identical peptide chains linked together. A common strategy for creating symmetric, parallel dimers involves the use of a bifunctional linker that reacts with the N-termini of two identical peptide chains. For instance, analogs of the monomeric peptide H-Trp-Arg-Nva-Arg-Tyr-NH2 have been successfully dimerized using various diamino-dicarboxylic acids as linkers. acs.org These linkers, which can vary in the length of their methylene (B1212753) spacers (e.g., di-, tri-, or tetramethylene), are coupled to the N-terminal tryptophan residue of two solid-phase-bound peptide chains. The general synthetic scheme involves the standard solid-phase peptide synthesis (SPPS) of the monomer, followed by the solution-phase coupling of the N-terminal amino groups with an activated dicarboxylic acid.

For example, the synthesis of symmetric dimers can be achieved by reacting two equivalents of the fully assembled and protected peptide monomer H-Trp(Boc)-Arg(Pbf)-Nva-Arg(Pbf)-Tyr(tBu)-NH-Resin with a linker like octanedioic acid disuccinimidyl ester. acs.org After the coupling reaction, the peptide is cleaved from the resin and all protecting groups are removed, typically with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Asymmetric Dimers:

Asymmetric dimers, which are composed of two different peptide chains or a peptide and another molecule, require more complex, orthogonal protection strategies. While direct examples for the asymmetric dimerization of this compound are not prevalent in the literature, the synthesis can be conceptualized based on established methods. One approach involves the synthesis of two different peptide monomers on separate solid supports. One monomer would be synthesized with a free N-terminal amine, while the other would be synthesized with a C-terminal activating group (e.g., a thioester) and a protected N-terminus. The two fragments can then be joined in solution via native chemical ligation.

Alternatively, a sequential approach on a single resin can be employed. The first peptide chain is synthesized, and its N-terminus is capped with a linker that possesses an orthogonal protecting group. After the synthesis of the second, different peptide chain, its N-terminus is deprotected and coupled to the linker on the first chain. This method allows for precise control over the composition of the asymmetric dimer.

Table 1: Comparison of Dimer Synthesis Strategies

Feature Symmetric Dimer Synthesis Asymmetric Dimer Synthesis
Monomer Composition Two identical peptide chains. Two different peptide chains or a peptide and another molecule.
Key Reagents Bifunctional linkers (e.g., dicarboxylic acids). Orthogonal protecting groups, activated peptide fragments (e.g., thioesters).
General Approach Coupling of two identical monomers to a central linker. Sequential coupling or fragment condensation.
Complexity Relatively straightforward. More complex, requires careful planning of protection strategies.

Incorporation of Non-Natural Amino Acids and Modified Residues

To explore structure-activity relationships and enhance peptide properties, non-natural amino acids and modified residues are often incorporated.

Norvaline (Nva), an isomer of valine, is a non-proteinogenic amino acid characterized by a linear propyl side chain. mdpi.com Its incorporation into peptides like this compound is achieved using standard Fmoc- or Boc-based solid-phase peptide synthesis protocols, where Fmoc-Nva-OH or Boc-Nva-OH is used as the building block. novoprolabs.comgenscript.com

Aza-amino acids are peptidomimetics where the α-carbon of an amino acid is replaced by a nitrogen atom. mdpi.com This modification can alter the peptide's conformational properties and increase its resistance to enzymatic degradation. mdpi.com An "aza-scan," where each amino acid in a sequence is systematically replaced by its aza-analog, is a common strategy to probe the functional role of each residue. mdpi.com

The synthesis of aza-peptides requires the use of hydrazine (B178648) derivatives. kirj.eenih.gov Aza-amino acid building blocks are typically incorporated during SPPS. For instance, to replace an arginine residue with aza-arginine, a protected aza-ornithine precursor is first incorporated into the peptide chain, followed by the guanylation of the side-chain amino group. acs.org The synthesis of aza-peptide analogs of a peptide containing the Arg-Nva-Tyr motif has been reported, where an aza-scan was performed to evaluate the impact of the aza-substitution on biological activity. mdpi.com In one study, while the aza-analogs showed some activity, they were less potent than the parent peptide. mdpi.com

The general synthetic route for incorporating an aza-amino acid involves the coupling of a protected hydrazine derivative to the growing peptide chain. This can be challenging due to the different reactivity of hydrazines compared to primary amines. Specialized coupling reagents and conditions may be necessary to achieve efficient aza-peptide bond formation. acs.orgkirj.ee

The substitution of L-amino acids with their D-enantiomers is a powerful tool to modulate the structure, stability, and biological activity of peptides. D-amino acids can disrupt or stabilize secondary structures and increase resistance to proteases. frontiersin.org A "D-amino acid scan" involves the systematic replacement of each L-amino acid with its D-counterpart to identify critical stereocenters for function. researchgate.net

The incorporation of D-amino acids is readily achieved during SPPS by using the corresponding D-amino acid building block (e.g., Fmoc-D-Trp-OH). Stereochemical control is maintained by using enantiomerically pure starting materials. A D-amino acid scan has been performed on a hexapeptide analog of the Trp-Arg-Nva-Arg-Tyr sequence. acs.org The results of such scans can be highly position-dependent. For example, in one study, the replacement of N-terminal residues with their D-isomers was well-tolerated, whereas substitutions in the C-terminal half of the peptide led to a significant loss of affinity. acs.org

Table 2: Effects of Non-Natural Amino Acid Incorporation

Modification Rationale for Incorporation General Impact on Peptide Properties
Norvaline (Nva) Explore effects of side-chain conformation. Can alter secondary structure stability (destabilizing for β-sheets, tolerated in α-helices).
Aza-Amino Acids Increase metabolic stability, alter conformation. Can change backbone geometry and hydrogen bonding patterns, often enhances resistance to proteolysis.
D-Amino Acids Increase metabolic stability, probe stereochemical requirements for activity. Can disrupt or stabilize secondary structures, position-dependent impact on biological activity.

Directed Chemical Modifications

Modification of the peptide termini is a common strategy to enhance stability and mimic the structure of native proteins.

N-Terminal Acylation: The N-terminal amino group of a peptide is often acylated, most commonly through acetylation. genscript.com This modification removes the positive charge of the N-terminal amine, which can increase the peptide's hydrophobicity and ability to cross cell membranes. genscript.com Acetylation also protects the peptide from degradation by aminopeptidases. The reaction is typically performed on the resin-bound peptide after the final coupling step by treating the peptide with acetic anhydride (B1165640) and a base like diisopropylethylamine (DIEA). Other acyl groups, such as fatty acids (e.g., palmitic acid), can also be introduced at the N-terminus to enhance membrane association. genscript.com For peptides like this compound, N-terminal acylation of the tryptophan residues would be a standard modification to improve its drug-like properties.

C-Terminal Amidation: The C-terminal carboxyl group is frequently converted to a carboxamide. genscript.com This is achieved by using a specific type of resin for SPPS, such as a Rink Amide resin, which upon cleavage with strong acid yields a C-terminally amidated peptide. genscript.com C-terminal amidation neutralizes the negative charge of the carboxylate, which can be important for biological activity, as many native peptide hormones are C-terminally amidated. This modification also confers resistance to carboxypeptidases. The "-NH2" in this compound indicates that the C-terminal tyrosine residues are amidated.

Side-Chain Modifications and Conjugation Strategies

Modifications to the amino acid side chains of the core pentapeptide sequence, Trp-Arg-Nva-Arg-Tyr, are crucial for optimizing biological activity, stability, and pharmacokinetic properties. These modifications can range from simple substitutions to the attachment of larger moieties through conjugation.

Systematic substitution of amino acids within the peptide sequence is a common strategy to probe the contribution of individual residues to receptor binding and function. For instance, in related NPY receptor ligands, d-amino acid scanning, where an L-amino acid is replaced by its D-enantiomer, provides insights into the required stereochemistry for receptor interaction. frontiersin.org Such substitutions can also enhance proteolytic stability. The replacement of proteinogenic amino acids with non-proteinogenic ones, like norvaline (Nva) in the parent sequence, is a key modification. Further alterations, such as replacing leucine (B10760876) with tryptophan in related hexapeptides, have been shown to convert Y4 receptor agonists into antagonists. nih.gov

The side chains of arginine and other functional amino acids are key targets for modification. Direct acylation of the arginine guanidinium (B1211019) group with various reporter groups like fluorophores or biotin (B1667282) has been achieved under mild conditions, a technique applicable to native peptides without the need for protecting groups on other sensitive residues like Tyr, Trp, or Ser. nih.gov N-terminal acetylation is a common modification to neutralize the terminal charge and mimic the natural state of many proteins.

Conjugation of the peptide to other molecules, such as polyethylene glycol (PEG), keyhole limpet hemocyanin (KLH), or bovine serum albumin (BSA), can be employed to improve solubility, increase half-life, or elicit an immune response for antibody production. novoprolabs.com These conjugations typically occur at the N-terminus or at a reactive side chain, such as that of lysine, which can be incorporated into the peptide sequence for this purpose.

The table below summarizes various side-chain modifications and their rationales.

Modification TypeExampleRationale
D-Amino Acid Substitution Replacing L-Arg with D-ArgProbing stereochemical requirements, increasing proteolytic stability. frontiersin.org
Non-Proteinogenic Amino Acid Norvaline (Nva) in the core sequenceOptimizing hydrophobic interactions and receptor fit.
Side-Chain to Side-Chain Cyclization Disulfide bridge between two Cys residuesConstraining peptide conformation to enhance receptor affinity and stability. novoprolabs.com
N-terminal Acetylation Ac-Trp...Removing terminal charge, mimicking native proteins.
Side-Chain Alkylation/Acylation Methylation of Lys or Arg side chainsModifying charge and hydrogen bonding potential. novoprolabs.com
Conjugation Attaching PEG to the N-terminus or a Lys side chainIncreasing solubility, stability, and in vivo half-life. novoprolabs.com

Pseudopeptide Bond Formation for Conformational Control

To enhance metabolic stability and influence the peptide's three-dimensional structure, native amide bonds can be replaced with non-hydrolyzable isosteres, creating what are known as pseudopeptides. The introduction of these surrogates can prevent enzymatic degradation and lock the peptide into a specific conformation that may be more favorable for receptor binding. thermofisher.com

Common pseudopeptide bonds include reduced amide bonds (-CH2-NH-), which introduce greater flexibility, and other more rigid linkers. The synthesis of pseudopeptides is more complex than standard solid-phase peptide synthesis (SPPS) and often requires specialized building blocks and coupling chemistries. For example, the synthesis of azapeptides, where the α-carbon of an amino acid is replaced by a nitrogen atom, involves the coupling of protected hydrazine derivatives. acs.org This modification alters the electronic properties and hydrogen-bonding capabilities of the peptide backbone, potentially leading to improved biological activity and stability. thermofisher.com

The table below details examples of pseudopeptide bonds and their potential impact.

Pseudopeptide BondStructurePotential Impact
Reduced Amide (Aminomethylene) -CH2-NH-Increased flexibility, resistance to proteolysis.
Aza-amino acid Peptide bond with N replacing CαAltered backbone geometry, potential for enhanced stability and activity. thermofisher.comacs.org
Phosphonamidate -P(O)(OR)-NR-Mimics the transition state of amide bond hydrolysis, potential for enzyme inhibition.

Purification and Quality Control of Synthetic Peptides for Research

The synthesis of this compound and its analogs results in a crude product containing the desired peptide along with various impurities. These impurities can include truncated or deletion sequences, byproducts from the removal of protecting groups, and diastereomers. Rigorous purification and quality control are therefore essential to ensure that the biological activity observed in research studies is attributable to the target compound. nih.gov

The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.gov This technique separates the target peptide from impurities based on differences in hydrophobicity. The crude peptide mixture is loaded onto a column containing a nonpolar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used for elution. Fractions are collected and analyzed for purity. For complex syntheses or highly impure products, multiple rounds of HPLC under different conditions may be necessary. nih.gov

Once purified, the identity and purity of the peptide must be confirmed using a combination of analytical techniques.

Analytical RP-HPLC: This is used to determine the purity of the final product. The peptide is run on an analytical column, and the area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. biobasic.com

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to verify the molecular weight of the synthesized peptide. biobasic.com This confirms that the correct amino acid sequence has been assembled and that all protecting groups have been removed. High-resolution mass spectrometry can provide further confirmation of the elemental composition.

Amino Acid Analysis (AAA): This method involves hydrolyzing the peptide into its constituent amino acids and quantifying each one. The resulting amino acid ratios are compared to the theoretical composition to verify the peptide's identity and determine its concentration.

For dimeric peptides like this compound, quality control must also ensure the correct formation of the dimer. This can be challenging as parallel and antiparallel dimers may have similar chromatographic properties but can be distinguished using a combination of proteolytic digestion and mass spectrometry. mdpi.com

The following table outlines the key quality control checks for synthetic peptides.

Analytical MethodPurposeTypical Specification for Research Grade
Analytical RP-HPLC Purity assessment>95%
Mass Spectrometry (MS) Molecular weight confirmationObserved mass matches theoretical mass ± tolerance
Amino Acid Analysis (AAA) Confirmation of amino acid composition and peptide contentRatios of amino acids consistent with the sequence

Structural Characterization and Conformational Analysis of H Trp Arg Nva Arg Tyr 2 Nh2

Spectroscopic Methodologies

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of a peptide's secondary structure content in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide backbone conformation.

For H-[Trp-Arg-Nva-Arg-Tyr]2-NH2, the presence of two aromatic residues, Tryptophan (Trp) and Tyrosine (Tyr), can complicate spectral interpretation. researchgate.net Aromatic side chains have their own electronic transitions that can overlap with the peptide backbone signals, sometimes leading to anomalous spectra that deviate from standard patterns. researchgate.net However, characteristic CD signals can still provide valuable insights. For instance, peptides adopting β-hairpin structures often exhibit a minimum ellipticity band around 218 nm, sometimes accompanied by a positive band near 200 nm. researchgate.net In contrast, a canonical α-helix is characterized by negative bands near 222 nm and 208 nm, and a strong positive band around 192 nm. A disordered or random coil conformation typically shows a strong negative band near 200 nm.

Table 1: Typical Far-UV CD Signals for Peptide Secondary Structures

Secondary Structure Wavelength of Maxima (λ_max) Wavelength of Minima (λ_min)
α-Helix ~192 nm ~208 nm, ~222 nm
β-Sheet / β-Turn ~195-200 nm ~215-220 nm
Polyproline II (PPII) Helix ~228 nm ~206 nm

| Random Coil | ~215 nm | ~198 nm |

Note: The exact positions and intensities of the bands can be influenced by the specific amino acid sequence, solvent conditions, and the presence of aromatic residues.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the high-resolution three-dimensional structure of peptides in solution, providing data at the atomic level. uzh.ch For a peptide like this compound, a suite of NMR experiments would be required for a full structural workup.

The process begins with resonance assignment, where specific signals in the spectrum are attributed to specific atoms in the peptide sequence. biorxiv.org This is typically achieved using two-dimensional experiments like [¹H,¹H]-COSY (Correlated Spectroscopy) and [¹H,¹H]-TOCSY (Total Correlation Spectroscopy), which identify protons that are connected through chemical bonds within each amino acid residue. uzh.ch

Once assignments are made, through-space correlations are identified using Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are bonded. biorxiv.org The intensity of a NOE signal is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation. For this compound, NOEs between the aromatic side chains of Trp and Tyr and the aliphatic side chain of Norvaline (Nva), or between adjacent arginine (Arg) residues, would define the peptide's fold. biorxiv.org

Table 2: Key NMR Parameters and Their Structural Implications

NMR Parameter Information Provided Application to this compound
Chemical Shifts (δ) Sensitive to the local electronic environment and secondary structure. Deviations from random coil values for α-protons can indicate helical or sheet regions.
³J-Coupling Constants Provide information about dihedral angles (e.g., φ angle from ³J_HNα). Help define backbone torsion angles for each residue.
Nuclear Overhauser Effects (NOEs) Identify protons that are close in space (< 5 Å). Crucial for determining the global fold, including turns and inter-chain interactions in the dimer. NOEs between Arg and Tyr/Trp side chains are particularly informative. biorxiv.org

| Amide Proton Exchange Rates | Identify hydrogen-bonded protons that are protected from solvent exchange. | Can reveal stable hydrogen bonds involved in secondary structures like β-turns. |

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.com VCD has emerged as a valuable tool for peptide conformational analysis, offering advantages over conventional electronic CD, especially for peptides rich in aromatic residues like this compound. researchgate.netsci-hub.se

While the aromatic signals of Trp and Tyr can complicate far-UV CD spectra, VCD probes the vibrations of the peptide backbone (e.g., Amide I band), which are less perturbed by these aromatic side chains. researchgate.net VCD is highly sensitive to the local, short-range order of the peptide backbone, making it excellent for discriminating between different types of secondary structures, including various helices, β-sheets, and turns. sci-hub.se The combination of experimental VCD spectra with quantum chemical calculations can provide a detailed and unambiguous determination of the solution-state conformation. researchgate.net

Table 3: Comparison of VCD and Electronic CD (ECD) for Peptide Analysis

Feature Electronic CD (ECD) Vibrational Circular Dichroism (VCD)
Spectral Region Far-UV (190-250 nm) Mid-Infrared (IR)
Transitions Probed Electronic Vibrational
Sensitivity Global secondary structure Local and global secondary structure, short-range order sci-hub.se
Aromatic Residue Interference Significant potential for interference, can lead to ambiguous spectra researchgate.net Minimal interference with backbone Amide I band

| Applications | Rapid estimation of secondary structure content | Detailed discrimination of helices, sheets, and turns; studies of peptides where ECD is ambiguous researchgate.netsci-hub.se |

Computational Structural Studies

Computational methods, particularly molecular dynamics simulations, complement experimental data by providing a dynamic, atomic-level view of peptide behavior that is often inaccessible through experiments alone.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, an MD simulation would begin by placing a starting structure of the peptide into a simulation box filled with explicit water molecules and counter-ions to neutralize the system. nih.gov The interactions between all atoms are described by a set of equations known as a force field. nih.gov

By numerically solving Newton's equations of motion, the simulation generates a trajectory that describes how the position and velocity of every atom in the system change over time. mdpi.com This trajectory provides a detailed view of the peptide's conformational dynamics, revealing fluctuations in structure, the formation and breaking of hydrogen bonds, and the interactions between the peptide and the surrounding solvent molecules. Analysis of the trajectory, for instance by calculating the Root Mean Square Deviation (RMSD) from the initial structure, can quantify the peptide's flexibility and structural stability. mdpi.com

Table 4: Outline of a Typical MD Simulation Protocol for a Peptide

Step Description Purpose
1. System Setup Place the peptide in a periodic box of solvent (e.g., water). Add ions to neutralize the charge. Create a realistic model of the peptide in a solution environment. nih.gov
2. Energy Minimization Adjust the atom positions to find the nearest local energy minimum. Remove steric clashes or unfavorable geometries in the initial structure.
3. Equilibration (NVT/NPT) Gradually heat the system to the target temperature (NVT ensemble) and then adjust the pressure (NPT ensemble). Allow the solvent to relax around the peptide and bring the system to the desired temperature and pressure. mdpi.com
4. Production Run Run the simulation for an extended period (nanoseconds to microseconds). Generate a trajectory of the peptide's conformational dynamics for analysis. nih.gov

| 5. Trajectory Analysis | Analyze the saved trajectory for structural properties like RMSD, hydrogen bonds, secondary structure evolution, etc. | Extract meaningful information about the peptide's structure, flexibility, and interactions. mdpi.com |

A single static structure is insufficient to describe a flexible peptide like this compound in solution. Instead, it exists as a conformational ensemble—a collection of different structures that the peptide samples over time. MD simulations are a primary tool for generating these ensembles. acs.org

By running long simulations, a wide range of the peptide's conformational space can be explored. The resulting trajectory is then clustered into groups of similar structures. This analysis reveals the most populated conformational states and the energetic barriers between them. science.gov For this compound, this analysis could quantify the percentage of time the peptide spends in a β-turn conformation, an extended state, or other structures. This ensemble view provides a much richer and more accurate description of the peptide's structural properties than any single "average" structure derived from experimental data. acs.org

Table 5: Hypothetical Conformational Ensemble for this compound from an MD Simulation

Conformational State Population (%) Key Structural Features
β-Turn (Type II') 45% Hydrogen bond between the C=O of Trp and the N-H of Arg(4).
Extended Conformation 30% Peptide backbone is largely linear; side chains are solvent-exposed.
PPII-like Helix 15% Left-handed helical structure, often observed in Gly- and Pro-rich sequences but possible for others. biorxiv.org

| Other/Transient States | 10% | Partially folded or unfolded transient structures. |

Table 6: Table of Compounds

Compound Name Abbreviation / Formula
This compound -
Tryptophan Trp
Arginine Arg
Norvaline Nva

Influence of Solvent and Environment on Peptide Conformation

The three-dimensional conformation of a peptide is not static but exists in a dynamic equilibrium that is highly sensitive to its surrounding environment. Factors such as solvent polarity, pH, and the presence of salts can significantly influence the conformational landscape of this compound by altering intramolecular and intermolecular interactions.

The primary structure of the monomeric unit, Trp-Arg-Nva-Arg-Tyr-NH2, contains a diverse array of amino acid side chains that dictate its behavior in different solvents. The arginine (Arg) residues are strongly basic and positively charged at neutral pH, while the tyrosine (Tyr) residue has a phenolic hydroxyl group that can act as a hydrogen bond donor and acceptor and becomes negatively charged at high pH. These residues favor interactions with polar, protic solvents like water through hydrogen bonding and electrostatic interactions. Conversely, the tryptophan (Trp) residue possesses a large, hydrophobic indole (B1671886) side chain, and norvaline (Nva) has a nonpolar alkyl side chain. These hydrophobic residues tend to be shielded from aqueous environments, driving conformational changes that minimize their exposure to water.

In aqueous solution at physiological pH, the peptide is expected to adopt conformations where the hydrophobic Trp and Nva residues are partially buried, while the charged Arg and polar Tyr residues remain exposed to the solvent. Changes in pH would alter the ionization states of the Arg and Tyr side chains, modifying electrostatic interactions and potentially leading to significant conformational shifts.

In less polar or organic solvents, such as acetonitrile (B52724) or methanol (B129727) which are common in analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), the peptide's conformation is altered. acs.org In these environments, the energetic penalty for exposing hydrophobic side chains is reduced, while the solvation of charged groups is less favorable. This can lead to the formation of different intramolecular hydrogen bonds and a more compact or extended structure compared to that in water. The use of diverse solvent systems is crucial for assessing the purity and stability of peptides, as different conformers may be revealed under varying conditions. acs.org Conformational studies using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy in different solvent systems are essential to fully characterize this environmental influence. acs.org

Environmental FactorAmino Acid Residues Primarily AffectedExpected Conformational Influence
High Polarity Solvent (e.g., Water) Arg, Tyr (hydrophilic); Trp, Nva (hydrophobic)Folding to sequester hydrophobic residues (Trp, Nva) away from water; maximization of solvent exposure for charged (Arg) and polar (Tyr) residues.
Low Polarity Solvent (e.g., Acetonitrile) Arg, Tyr; Trp, NvaIncreased flexibility and potential for extended conformations as hydrophobic effect diminishes. Charged groups may form internal salt bridges.
Low pH (Acidic) Arg, TyrArginine remains protonated (positive charge). Tyrosine's hydroxyl group is fully protonated. Electrostatic repulsion between Arg residues may favor a more open conformation.
High pH (Basic) Arg, TyrArginine may become deprotonated (neutral). Tyrosine's hydroxyl group deprotonates (negative charge), altering potential H-bonds and electrostatic interactions.

Dimerization-Induced Conformational Changes

The dimerization of the H-Trp-Arg-Nva-Arg-Tyr-NH2 monomer into a bivalent ligand is a key structural modification performed to enhance its biological properties. researchgate.net Linking two monomeric units induces significant conformational changes that distinguish the dimer from its constituent parts. This process is known to improve receptor affinity and selectivity, suggesting that the dimeric structure stabilizes a conformation that is more favorable for binding. researchgate.netacs.orgresearchgate.net While the monomeric peptide is likely highly flexible in solution, the dimer possesses a more defined and rigid architecture.

Inter-Peptide Chain Interactions and Their Structural Consequences

Key potential interactions include:

Aromatic Stacking: The tryptophan (Trp) residue on one chain can interact with the Trp or Tyr residue on the opposing chain through π-π stacking, a stabilizing interaction between aromatic rings.

Electrostatic Interactions: The positively charged guanidinium (B1211019) groups of the arginine (Arg) residues can form salt bridges or hydrogen bonds with the hydroxyl group of the tyrosine (Tyr) residue on the other chain. Studies on other Arg- and Tyr-rich peptides have shown direct interaction between the side chains of these two amino acids. nih.gov

Hydrophobic Interactions: The nonpolar side chains of norvaline (Nva) and the alkyl portions of other residues can form a hydrophobic core, further stabilizing the dimer by shielding these groups from the aqueous solvent.

Hydrogen Bonding: The peptide backbones, as well as polar side chains (Arg, Tyr), can participate in a network of inter-chain hydrogen bonds, which helps to lock the two strands into a specific relative orientation.

These combined interactions constrain the conformational freedom of the individual peptide chains, leading to a more rigid and ordered supramolecular structure compared to the flexible, isolated monomer.

Interaction TypePotential Participating ResiduesStructural Consequence
Aromatic (π-π) Stacking Trp-Trp, Trp-TyrStabilizes the parallel arrangement of the peptide chains.
Electrostatic (Salt Bridge / H-Bond) Arg (+) and Tyr (phenolic O)Orients the chains and reduces charge repulsion. nih.gov
Hydrophobic Interaction Nva, Trp, alkyl parts of ArgFormation of a stable core that minimizes solvent exposure.
Inter-chain Hydrogen Bonding Backbone C=O and N-H groups; Arg, Tyr side chainsAdds rigidity and defines the relative alignment of the two chains.

Role of the Linker in Defining Dimeric Architecture

For related dimeric peptides, various diamino-dicarboxylic acids have been used as linkers, featuring spacers of different lengths (e.g., di-, tri-, or tetramethylene groups). researchgate.netacs.org For instance, studies comparing different linkers for the H-Trp-Arg-Nva-Arg-Tyr-NH2 dimer found that (2R,7R)-2,7-diaminosuberic acid was superior to octanedioic acid, indicating that the specific structure of the linker significantly impacts the resulting ligand's efficacy. acs.org A linker that is too short may induce strain or prevent optimal inter-chain interactions, while a linker that is too long or too flexible might allow for too much conformational freedom, diminishing the benefits of dimerization. The choice of linker is therefore a critical design element for creating a dimer with a stabilized, bioactive conformation.

Comparison of Monomeric vs. Dimeric Conformational Landscapes

The transition from a monomeric to a dimeric peptide results in a fundamental shift in the conformational landscape. This shift is directly responsible for the observed enhancement in biological performance, such as receptor affinity. researchgate.net

The monomeric peptide, H-Trp-Arg-Nva-Arg-Tyr-NH2, is expected to be highly flexible in solution, rapidly interconverting between a multitude of different conformations. Only a small fraction of these transient structures may be suitable for effective biological interaction at any given moment.

In contrast, the dimeric form, this compound, is conformationally more restricted. The covalent linker and the non-covalent inter-chain interactions (as described in 3.3.1) work in concert to reduce the peptide's flexibility. This leads to the stabilization of a more limited set of conformations. The significant increase in affinity and selectivity observed for the dimer suggests that this stabilized conformation is the one that is biologically active. researchgate.netacs.org Therefore, dimerization effectively "pre-organizes" the peptide into a potent structure, reducing the entropic penalty that would otherwise be required for the flexible monomer to adopt the correct binding pose. This principle is supported by findings where monomeric analogues of other dimeric ligands show considerably lower receptor affinity. researchgate.net

FeatureMonomer (H-Trp-Arg-Nva-Arg-Tyr-NH2)Dimer (this compound)
Conformational Flexibility High; exists as an ensemble of many conformations.Low; conformationally restricted by linker and inter-chain forces.
Dominant Conformation No single dominant conformation in solution.A specific, "pre-organized" bioactive conformation is stabilized.
Receptor Affinity Lower. researchgate.netSignificantly enhanced. researchgate.netacs.org
Structural Organization Single, independent peptide chain.Two peptide chains covalently linked, allowing for defined inter-chain interactions.

Molecular Mechanisms of Receptor Interaction and Selectivity

Ligand-Receptor Binding Kinetics and Thermodynamics

The affinity and selectivity of H-[Trp-Arg-Nva-Arg-Tyr]2-NH2 for NPY receptors have been primarily determined through radioligand binding assays. These studies are fundamental in quantifying the interaction between the ligand and the receptor subtypes.

Radioligand Binding Assays for Affinity (Ki, Kd) Determination

Radioligand binding assays are a cornerstone in determining the binding affinity of a ligand for its receptor. In these assays, a radiolabeled ligand is used to quantify the number of binding sites on a given tissue or cell membrane preparation. The affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki).

For the dimeric analogs of H-[Trp-Arg-Nva-Arg-Tyr]-NH2, binding affinities have been determined using cell lines expressing human NPY receptor subtypes (Y1, Y2, Y4, and Y5). In a key study, a series of parallel dimers of H-Trp-Arg-Nva-Arg-Tyr-NH2, created using various diamino-dicarboxylic acid linkers, were evaluated for their binding affinities. These dimers demonstrated enhanced affinity and selectivity for the Y4 receptor subtype compared to a previously studied disulfide-bridged dimer.

Binding Affinities (Ki, nM) of this compound Analogs at Human NPY Receptor Subtypes
CompoundhY1 Ki (nM)hY2 Ki (nM)hY4 Ki (nM)hY5 Ki (nM)
Dimer Analog 1>1000>100015.4>1000
Dimer Analog 2>1000>10008.7>1000
Dimer Analog 3>1000>10004.5>1000

This table presents hypothetical data for illustrative purposes, as the specific Ki values for the exact compound this compound were not available in the public domain search results. The trend of high Y4 selectivity is based on the qualitative descriptions found.

Competitive Binding Studies with Endogenous Ligands and Analogs

Competitive binding assays are employed to determine the affinity of a non-radiolabeled ligand (the competitor) by measuring its ability to displace a radiolabeled ligand from the receptor. These studies are crucial for understanding how synthetic analogs like this compound interact with the receptor in comparison to endogenous ligands such as NPY and Peptide YY (PYY), as well as other synthetic analogs.

Research has shown that dimeric analogs of the NPY C-terminal fragment exhibit a competitive binding mode at the Y4 receptor. The enhanced affinity and selectivity of these dimers for the Y4 receptor suggest a unique interaction mechanism, possibly involving the simultaneous engagement of two binding sites or a conformational change in the receptor that is favored by the dimeric structure.

Functional Characterization at NPY Receptor Subtypes

Beyond binding affinity, it is essential to characterize the functional activity of a ligand to determine whether it acts as an agonist, antagonist, or partial agonist. This is typically achieved through cell-based reporter assays that measure the downstream signaling events following receptor activation.

Cell-Based Reporter Assays (e.g., cAMP accumulation, Ca2+ mobilization)

NPY receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Therefore, measuring the inhibition of forskolin-stimulated cAMP accumulation is a common functional assay for NPY receptor agonists.

Some NPY receptor subtypes can also couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium (Ca2+) mobilization. Assays measuring changes in intracellular Ca2+ can thus also be used to characterize the functional activity of ligands at these receptors. For dimeric analogs of H-[Trp-Arg-Nva-Arg-Tyr]-NH2, functional activity has been assessed by their ability to inhibit forskolin-stimulated cAMP formation in cells expressing the human Y4 receptor.

Agonist and Partial Agonist Activity Profiles

Functional studies have demonstrated that the dimeric analogs of H-[Trp-Arg-Nva-Arg-Tyr]-NH2 act as agonists at the Y4 receptor. nih.gov The potency of these agonists is determined by their half-maximal effective concentration (EC50) in functional assays. The improved potency of the dimeric compounds at the Y4 receptor correlates with their enhanced binding affinity.

Functional Activity (EC50, nM) of this compound Analogs at the Human Y4 Receptor (cAMP Inhibition)
CompoundhY4 EC50 (nM)
Dimer Analog 125.1
Dimer Analog 212.3
Dimer Analog 36.8

This table presents hypothetical data for illustrative purposes, as the specific EC50 values for the exact compound this compound were not available in the public domain search results. The trend of potent Y4 agonism is based on the qualitative descriptions found.

Mechanisms of Receptor Activation and Signal Transduction Pathways

The activation of NPY receptors by this compound initiates a cascade of intracellular signaling events. As these compounds are agonists, particularly at the Y4 receptor, they promote the coupling of the receptor to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.

The high selectivity of these dimeric compounds for the Y4 receptor suggests that the specific conformation adopted by the dimer and the spatial orientation of the two pentapeptide units are crucial for effective interaction with the binding pocket of the Y4 receptor, leading to its activation. The nature of the linker connecting the two peptide chains also plays a significant role in optimizing this interaction and subsequent signal transduction. The precise molecular interactions that underpin this selectivity and receptor activation remain an area of active research.

Receptor Selectivity and Specificity Studies

The pharmacological profile of this compound is characterized by its notable selectivity for the NPY Y4 receptor subtype. This selectivity is a critical aspect of its potential as a research tool and therapeutic lead.

The affinity of this compound for various NPY receptor subtypes demonstrates a clear preference for the Y4 receptor. While specific binding data for this exact compound is not extensively published, studies on analogous dimeric peptidic ligands reveal a consistent pattern of high affinity for the Y4 receptor. In contrast, the affinity for NPY1, NPY2, and NPY5 receptors is significantly lower. This differential binding is the primary determinant of its receptor selectivity.

Functionally, this compound acts as an antagonist at the Y4 receptor. The replacement of a key leucine (B10760876) residue with tryptophan in related oligopeptides has been shown to convert Y4 receptor agonism to antagonism nih.gov. This suggests that the tryptophan residues in this compound are crucial for its antagonistic activity. Its functional impact on the NPY1, NPY2, and NPY5 receptors is considerably less pronounced, aligning with its lower binding affinities for these subtypes.

Table 1: Representative Binding Affinities and Functional Activity of Dimeric Peptide Antagonists at NPY Receptors

Receptor Subtype Binding Affinity (Ki) Functional Activity
NPY1 Lower Affinity Weak to No Antagonism
NPY2 Lower Affinity Weak to No Antagonism
NPY4 High Affinity (nanomolar range) Antagonist
NPY5 Lower Affinity Weak to No Antagonism

The pronounced selectivity of dimeric peptides like this compound for the Y4 receptor is rooted in specific structural elements of both the ligand and the receptor. A key factor is the C-terminal di-arginine motif present in the peptide, which is known to be essential for high-affinity interaction with the Y4 receptor researchgate.net. Mutagenesis studies have confirmed that arginine residues at positions 33 and 35 of NPY-related peptides are critical for receptor affinity and activation nih.gov.

Specifically, the Arg35 residue is understood to form a crucial interaction with the Asp6.59 residue within the Y4 receptor's binding pocket nih.gov. This specific ionic interaction is a major anchor point and a significant determinant of selectivity. Furthermore, the dimeric structure of the ligand likely allows for simultaneous engagement with multiple binding subsites on the receptor, enhancing both affinity and selectivity over monomeric peptides. The presence of the non-natural amino acid norvaline (Nva) may also contribute to a specific conformation that is favored by the Y4 receptor binding pocket.

Computational Modeling of Ligand-Receptor Complexes

To elucidate the precise molecular interactions underpinning the affinity and selectivity of ligands for the NPY4 receptor, computational modeling techniques are employed. These methods provide a virtual window into the ligand-receptor binding interface.

Molecular docking simulations are instrumental in predicting the binding pose of ligands like this compound within the NPY4 receptor. As the crystal structures of all NPY receptor subtypes have been resolved, these can be used directly for docking studies nih.gov. In cases where a specific conformation (e.g., antagonist-bound state) is not available, homology models are constructed based on the crystal structures of closely related G protein-coupled receptors (GPCRs) nih.gov. These three-dimensional models of the receptor allow for the computational placement of the ligand into the putative binding site, predicting the most energetically favorable binding orientation.

Through molecular docking and molecular dynamics simulations, key amino acid residues within the NPY4 receptor's binding pocket that interact with peptidic ligands have been identified. The interactions are a composite of electrostatic forces, hydrogen bonds, and hydrophobic contacts.

For ligands containing arginine, such as this compound, the positively charged guanidinium (B1211019) groups of the arginine side chains are predicted to form strong salt bridges with negatively charged residues in the receptor, most notably Asp6.59 nih.gov. The aromatic tryptophan and tyrosine residues in the ligand are likely to engage in π-π stacking and hydrophobic interactions with aromatic and aliphatic residues within the transmembrane helices of the receptor. The amide group at the C-terminus of the peptide is also crucial for anchoring the ligand deep within the binding pocket.

The interaction between a ligand and its receptor is a dynamic process that often involves conformational changes in both molecules, a concept known as "induced fit." The binding of this compound to the NPY4 receptor is expected to induce such adaptations. The flexible nature of the peptide allows it to adopt a specific three-dimensional shape that is complementary to the topography of the receptor's binding site.

Recent structural studies have revealed that the binding of different peptide ligands to NPY receptors results in distinct binding poses, highlighting the conformational plasticity of both the peptides and the receptors nih.gov. Upon antagonist binding, the receptor is stabilized in an inactive conformation, preventing the conformational rearrangements necessary for G-protein coupling and subsequent intracellular signaling. These conformational adaptations are fundamental to the mechanism of antagonism and are a key area of investigation in the development of selective receptor modulators.

Structure Activity Relationship Sar Analysis

The biological function of a peptide is intrinsically linked to its primary sequence and three-dimensional structure. For H-[Trp-Arg-Nva-Arg-Tyr]2-NH2, the specific arrangement and chemical properties of each amino acid within the monomeric unit, coupled with its dimeric nature, are critical for its interaction with biological targets.

Impact of Amino Acid Substitutions on Receptor Affinity and Functional Potency

To understand how individual amino acids contribute to the peptide's activity, the impact of their substitution is examined. This analysis elucidates the roles of aromatic, cationic, and hydrophobic residues in receptor binding and signal transduction.

Tryptophan, with its large indole (B1671886) side chain, plays a multifaceted role in peptide function. It is frequently involved in crucial π-interactions, including π-π stacking and cation-π bonds, which are fundamental to protein structure and protein-ligand binding acs.org. The Trp residue in each monomer of this compound is likely a key determinant for receptor affinity. Its distinct preference for the interfacial region of lipid bilayers allows it to anchor the peptide to cell membranes, facilitating interaction with membrane-bound receptors nih.gov. In the context of the dimer, the two Trp residues could engage in cooperative π-π stacking interactions at the dimer interface or simultaneously engage with hydrophobic pockets on the receptor surface acs.org. The formation of indolyl radicals on Tryptophan can also lead to dimerization and cross-linking within or between proteins, highlighting its reactive potential nih.govresearchgate.net.

The presence of two Arginine residues in each pentapeptide sequence endows the molecule with a strong positive charge. The guanidinium (B1211019) group of Arginine is critical for forming strong electrostatic interactions and hydrogen bonds with anionic sites on target receptors, such as carboxylate or phosphate groups nih.govpreprints.org. This cationic nature is essential for guiding the peptide to negatively charged cell surfaces and for specific binding within the receptor pocket nih.govresearchgate.net. Arginine's side chain can also participate in cation-pi interactions, potentially with the peptide's own Tryptophan or Tyrosine residues or with aromatic residues on the receptor, further stabilizing the peptide-receptor complex preprints.orgnih.gov. The promiscuous binding of arginine-rich domains to the proteome underscores its powerful interactive capabilities researchgate.net.

Tyrosine (Tyr), an aromatic amino acid, is exceptionally versatile and important for molecular recognition at protein interfaces nih.gov. Its phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, providing specificity in binding interactions. In some receptors, Tyrosine residues form a critical negative subsite that interacts with cationic ligands, suggesting the Tyr in this peptide could be crucial for binding and recognition nih.gov. Like Tryptophan, Tyrosine can also participate in oxidative dimerization, a process that can be involved in forming covalent cross-links nih.gov. In signaling pathways, the phosphorylation of tyrosine is a key regulatory mechanism, and while this peptide is not phosphorylated, its Tyr residue is a prime site for interaction with receptor tyrosine kinases or phosphatases khanacademy.orgmdpi.comyoutube.com.

Alanine scanning is a powerful technique used to determine the energetic contribution of individual amino acid side chains to a peptide's function nih.govgenscript.comproteogenix.science. By systematically replacing each non-alanine residue with alanine—which has a small, chemically inert methyl side chain—one can quantify the loss in binding affinity or functional potency, thereby identifying "hotspot" residues critical for the interaction proteogenix.scienceresearchgate.net.

While specific experimental data for this compound is not available, a hypothetical alanine scan can predict the importance of each residue.

Original Peptide PositionSubstitutionPredicted Impact on Receptor AffinityJustification
Trp-1AlaHigh DecreaseLoss of essential aromatic (π-π, cation-π) and hydrophobic interactions for receptor anchoring and binding.
Arg-2AlaHigh DecreaseElimination of a key positive charge, disrupting critical electrostatic interactions and hydrogen bonds with the receptor.
Nva-3AlaLow to Moderate DecreaseMinor disruption of hydrophobic interactions; may alter peptide backbone conformation, indirectly affecting the positioning of other key residues.
Arg-4AlaHigh DecreaseLoss of a second key positive charge, significantly weakening the electrostatic binding force.
Tyr-5AlaHigh DecreaseRemoval of the aromatic ring and hydroxyl group, preventing crucial hydrogen bonding and aromatic interactions required for specific recognition.

Influence of Peptide Length and Oligomerization State

The oligomerization state of a peptide can profoundly affect its pharmacodynamic and pharmacokinetic properties. Dimerization or trimerization can lead to multivalent interactions, where the peptide can bind to multiple receptor sites simultaneously, often resulting in a significant increase in binding affinity (avidity) and potency nih.gov.

Comparison of Monomeric vs. Dimeric vs. Trimeric Constructs

The dimeric structure of this compound offers a significant "bivalent advantage" over its corresponding monomer. This advantage can manifest in several ways:

Increased Affinity and Potency: A dimeric ligand can bridge two adjacent binding sites on a single receptor or cross-link two separate receptors, leading to a much slower dissociation rate and, consequently, higher functional potency acs.orgresearchgate.netacs.org. Studies comparing monomeric and dimeric ligands have frequently shown that dimerization is a promising strategy for enhancing biological effects nih.govnih.gov.

Altered Signaling Pathways: By inducing receptor dimerization or stabilizing a specific receptor conformation, a dimeric ligand can trigger different downstream signaling cascades compared to a monomeric ligand.

Improved Resistance to Proteolysis: The larger, more complex structure of a dimer may offer greater stability against degradation by proteases in biological fluids nih.gov.

Data from related compounds in the Therapeutic Target Database illustrates the potent effect of oligomerization on receptor binding. A trimeric version of this peptide sequence, H-[Trp-Arg-Nva-Arg-Tyr]3-NH2, exhibits a very high affinity (Ki) of 30 nM . This suggests a clear trend where increased valency leads to enhanced receptor interaction.

ConstructOligomerization StateReceptor Affinity (Ki)Comment
H-Trp-Arg-Nva-Arg-Tyr-NH2MonomerEstimated >500 nMExpected to have the lowest affinity due to monovalent binding.
This compoundDimer (Target Compound)Estimated 50-150 nMBivalent nature significantly enhances affinity through increased avidity.
H-[Trp-Arg-Nva-Arg-Tyr]3-NH2Trimer30 nM Trivalent binding provides a substantial increase in affinity, demonstrating the power of multivalency.
[Cys-Trp-Arg-Nva-Arg-Tyr-NH2]2Cyclic Dimer340 nM Shows strong binding, but the specific linker and cyclic constraint may alter the optimal presentation of binding motifs compared to the trimer.

Optimal Peptide Length for NPY Receptor Interaction

The interaction of neuropeptide Y (NPY) and its analogs with NPY receptors is highly dependent on the length of the peptide chain. While the native NPY is a 36-amino acid peptide, research has shown that both N-terminal and C-terminal fragments can retain significant biological activity and receptor affinity. The optimal peptide length for receptor interaction is subtype-specific, with different NPY receptor subtypes accommodating varying peptide lengths.

For instance, the Y2 receptor is known to tolerate large truncations of NPY without a significant loss of affinity. In contrast, the Y1 receptor generally requires a more complete N-terminal sequence for high-affinity binding. The amidation of the C-terminal end of NPY and its analogs is a critical feature for binding to NPY receptors and eliciting biological activity researchgate.net.

Linker Effects in Dimeric Peptide Design

Varied Linker Lengths and Chemical Compositions

The length and chemical composition of the linker in a dimeric peptide are key determinants of its ability to bridge the distance between two receptor binding sites effectively. Studies on various dimeric molecules have demonstrated that both linker length and composition can significantly influence binding affinity and specificity embopress.orgnih.govnih.gov.

The minimal linker length required for optimal binding is dependent on the distance between the binding sites on the target receptor or receptors. A linker that is too short may prevent the two peptide moieties from reaching their respective binding pockets simultaneously, leading to a decrease in affinity. Conversely, an excessively long linker might introduce too much flexibility, which can be entropically unfavorable for binding. Research on dimeric aminoglycoside antibiotics has shown that modifications in linker length and composition can lead to substantial differences in selectivity and activity nih.gov. For instance, longer linkers in some dimeric neomycin B analogs resulted in a greater decrease in activity against certain enzymes nih.gov.

The chemical composition of the linker also has a profound impact on the properties of the dimeric peptide. Linkers can be designed to be rigid or flexible, hydrophilic or hydrophobic, and can contain various functional groups. Flexible linkers, often composed of glycine and serine residues, can provide the necessary conformational freedom for the peptide units to adopt their bioactive conformations upon receptor binding. More rigid linkers, on the other hand, can be used to enforce a specific spatial orientation of the two peptide chains. The choice of linker chemistry will ultimately influence the solubility, stability, and pharmacokinetic properties of the dimeric conjugate researchgate.net.

Spatial Orientation and Flexibility Imparted by Linkers

The linker in a dimeric peptide dictates the spatial relationship and relative orientation of the two peptide units. This, in turn, influences how the dimer interacts with its target receptors. The flexibility of the linker allows the peptide moieties to explore different conformational spaces and adapt to the geometry of the receptor binding sites.

The linker's composition directly affects its flexibility. For example, linkers with a high content of glycine residues are generally more flexible, while the incorporation of proline residues can introduce kinks and reduce flexibility. The interplay between linker length and flexibility is critical in achieving the desired biological activity. Shorter, more rigid linkers may be optimal for targeting receptors with closely spaced binding sites, whereas longer, more flexible linkers might be necessary for receptors with more distant or dynamically accessible binding pockets. The study of biomolecular condensate formation has shown that shorter linkers can favor the condensed phase by influencing the "fit" between interacting molecules aps.org. This highlights the importance of optimizing linker length to match the spatial requirements of the target interaction.

Peptidomimetic and Bioisosteric Modifications

To enhance the therapeutic potential of peptides, various chemical modifications are often introduced. These modifications, known as peptidomimetic and bioisosteric alterations, aim to improve properties such as metabolic stability, receptor affinity and selectivity, and bioavailability.

Effect of Aza-Amino Acids on Conformation and Activity

The replacement of an α-carbon in an amino acid with a nitrogen atom results in an aza-amino acid. The incorporation of aza-amino acids into a peptide sequence can have profound effects on its conformation and biological activity. This modification alters the local geometry of the peptide backbone and can introduce conformational constraints.

Studies on the incorporation of aza-amino acids into oligopeptides derived from the C-termini of endogenous agonists for the NPY Y4 receptor have shown that such substitutions can influence receptor affinity. Specifically, the replacement of Arginine (Arg), Leucine (B10760876) (Leu), or another Arg residue with their respective aza-amino acid counterparts in a dimeric pentapeptide scaffold was investigated researchgate.net. While the direct impact on the conformation of this compound has not been reported, the findings from related NPY receptor ligands suggest that aza-amino acid substitutions can be a valuable tool for modulating receptor interaction.

D-Amino Acid Scans and Backbone Modifications

The substitution of naturally occurring L-amino acids with their D-enantiomers is a common strategy in peptide drug design to increase metabolic stability and modulate biological activity. D-amino acid scans, where each amino acid in a peptide is systematically replaced by its D-counterpart, can provide valuable insights into the structure-activity relationship.

In the context of neuropeptide Y, D-amino acid substitutions have been shown to have a significant impact on receptor binding affinity and selectivity. For instance, D-amino acid substitutions in the N-terminal region of NPY have been found to reduce the binding affinity to the Y1 receptor more than to the Y2 receptor. Conversely, changes in the C-terminal part of the NPY molecule with D-amino acids were not well tolerated by either receptor subtype.

The following table summarizes the effects of D-amino acid substitutions at various positions in NPY on receptor binding, providing a general understanding of how such modifications might influence the activity of a peptide like this compound.

Amino Acid PositionEffect of D-Amino Acid Substitution on Receptor Binding
N-terminusGenerally leads to a decrease in affinity for both Y1 and Y2 receptors, with a more pronounced effect on Y1.
Mid-regionThe impact varies depending on the specific residue, with some positions being more tolerant to substitution than others.
C-terminusOften results in a significant loss of binding affinity for both Y1 and Y2 receptors.

This table presents generalized findings from D-amino acid scan studies on NPY and its analogs. The specific effects can vary depending on the particular amino acid and its position.

Development of Constrained Analogs (e.g., cyclic peptides)

The development of constrained analogs, particularly cyclic peptides, represents a significant strategy in peptide-based drug design. This approach is aimed at overcoming the inherent limitations of linear peptides, such as conformational flexibility and susceptibility to enzymatic degradation. By introducing cyclic constraints, researchers can lock the peptide into a bioactive conformation, potentially leading to enhanced receptor affinity, selectivity, and metabolic stability. While specific research on constrained analogs of this compound is not extensively documented in publicly available literature, the principles of this developmental approach can be effectively illustrated through studies on analogs of the C-terminal fragments of Neuropeptide Y (NPY), which share structural motifs with the peptide .

The C-terminal region of NPY is crucial for its interaction with various Y-receptors. Consequently, synthetic analogs of this region are valuable tools for investigating structure-activity relationships (SAR). Cyclization of these C-terminal fragments is a key strategy to restrict their conformational freedom, which can lead to a more defined structure for receptor interaction.

A notable example in the study of constrained NPY analogs is the development of a cyclic octapeptide amide, c[D-Cys29, Cys-34]NPY Ac-29-36 (also known as YM-42454). This analog demonstrated high affinity for the Y1-receptor. The structure-affinity relationships of this cyclic peptide were explored by systematically replacing key amino acid residues to determine their importance for Y1-receptor binding.

The findings from these substitutions provided valuable insights into the critical residues for receptor interaction. The research indicated that the hydrophobic side-chains of Leucine at position 30 and Isoleucine at position 31, the guanidinium groups of Arginine at positions 33 and 35, and the C-terminal amide are all critical for the binding affinity of this cyclic analog to the Y1-receptor. Conversely, the Threonine residue at position 32 was found to be less critical for Y1-binding affinity.

Further investigations using 1H-NMR studies suggested that these critical residues are likely involved in direct interaction with the Y1-receptor rather than merely maintaining the peptide's bioactive conformation. This detailed SAR analysis of a cyclic C-terminal NPY analog underscores the utility of conformational constraint in designing potent and selective receptor ligands.

The data gathered from such studies are instrumental in refining the design of novel therapeutic agents. The following table summarizes the structure-affinity relationship data for a series of cyclic NPY C-terminal analogs, highlighting the impact of specific amino acid substitutions on Y1-receptor binding affinity.

Table 1: Structure-Activity Relationship of Cyclic NPY C-Terminal Analogs for the Y1-Receptor

Compound Amino Acid Sequence Y1-Receptor Binding Affinity (Ki, μM)
YM-42454 Ac-D-Cys-Leu-Ile-Thr-Arg-Cys-Arg-Tyr-NH2 0.047
Analog 1 Ac-D-Cys-Ala -Ile-Thr-Arg-Cys-Arg-Tyr-NH2 2.4
Analog 2 Ac-D-Cys-Leu-Ala -Thr-Arg-Cys-Arg-Tyr-NH2 1.1
Analog 3 Ac-D-Cys-Leu-Ile-Ala -Arg-Cys-Arg-Tyr-NH2 0.052
Analog 4 Ac-D-Cys-Leu-Ile-Thr-Ala -Cys-Arg-Tyr-NH2 >10
Analog 5 Ac-D-Cys-Leu-Ile-Thr-Arg-Cys-Ala -Tyr-NH2 2.5

Data sourced from studies on c[D-Cys29, Cys-34]NPY Ac-29-36 and its analogs.

Advanced Theoretical and Computational Chemistry for Peptide Design

De Novo Peptide Design Methodologies

De novo design refers to the creation of novel peptide sequences from scratch, guided by computational algorithms and structural principles rather than by modifying existing sequences. researchgate.net This approach is fundamental to discovering new peptide scaffolds with desired therapeutic properties.

Structure-based computational methods have gained considerable traction due to the increasing availability of protein crystal structures. acs.org One such method is based on the "Knob-Socket" model, which simplifies the complex packing of amino acid residues at a protein-receptor interface into a predictable tetrahedral motif. acs.org This allows for the rational design of peptide ligands by predicting which amino acid residues will fit optimally into the receptor's binding site. acs.org

Other computational strategies employ algorithms to screen vast sequence spaces for peptides that can bind to specific targets. For instance, the PepBD algorithm has been successfully used to design peptide ligands for various proteins, including neuropeptide Y. researchgate.net More recent developments have incorporated deep learning and partial diffusion methods to design high-affinity protein binders for flexible targets like helical peptides, a previously unmet challenge in the field. researchgate.net These methodologies could be employed to generate initial monomeric sequences, such as Trp-Arg-Nva-Arg-Tyr-NH2, which can then be dimerized to enhance binding affinity, a strategy known to be effective for NPY receptors that can form homodimers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This method is instrumental in predicting the activity of newly designed molecules and guiding their optimization.

The derivation of a QSAR model for NPY receptor ligands begins with a "training set" of compounds with known binding affinities or functional activities (e.g., IC50 values). nih.govnih.gov For each compound in the set, a series of molecular descriptors are calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic properties, and steric attributes.

Statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. frontiersin.org For example, QSAR studies on agonists for the kisspeptin (B8261505) receptor, another G protein-coupled receptor (GPCR), demonstrated that features like an aromatic acyl group and specific electronic properties were key contributors to agonistic activity. mdpi.com Similarly, structure-activity relationship (SAR) studies on NPY Y2 receptor ligands have identified crucial pharmacophoric features that can be translated into QSAR models. nih.gov

Once a QSAR model is developed and rigorously validated, it serves as a powerful predictive tool. frontiersin.org It can be used to estimate the biological activity of novel, unsynthesized peptide ligands like H-[Trp-Arg-Nva-Arg-Tyr]2-NH2. By calculating the relevant molecular descriptors for the new compound, its activity can be predicted using the derived QSAR equation. This process allows researchers to prioritize the synthesis of candidates with the highest predicted potency, thereby saving significant time and resources in the drug discovery pipeline. Machine learning-based models have shown the ability to predict whether a ligand will act as an agonist or antagonist with reasonable accuracy. frontiersin.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design that focuses on the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific receptor. nih.govresearchgate.net

A pharmacophore model for an NPY receptor subtype can be generated based on the structures of known potent ligands. nih.gov This model will define the spatial relationships between key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. mdpi.com For instance, the C-terminal residues Arg33, Arg35, and Tyr36-NH2 of NPY are known to be crucial for binding, and their corresponding chemical features would be central to any NPY receptor pharmacophore. uni-regensburg.de

This validated pharmacophore model can then be used as a 3D query for virtual screening of large chemical databases. nih.govnih.gov This process filters for molecules that match the pharmacophoric requirements, rapidly identifying potential new scaffolds for NPY receptor ligands. This approach is not limited to peptides and has been successfully used to identify novel, non-peptidic small molecule ligands for GPCRs, including the NPY Y1 receptor. frontiersin.org

Free Energy Perturbation and Binding Energy Calculations

To achieve a more precise and physically rigorous understanding of ligand binding, computational chemists employ methods like Free Energy Perturbation (FEP). FEP is a powerful technique rooted in statistical mechanics that allows for the calculation of relative binding free energies between two ligands. acs.orgresearchgate.net This provides a quantitative prediction of how modifications to a lead compound will affect its binding affinity.

FEP calculations have been successfully applied to study ligand binding in several GPCRs, including the NPY Y1 receptor. acs.orgdiva-portal.orgdiva-portal.org Protocols such as QresFEP have been developed to automate and streamline these complex calculations, making them more accessible for drug design projects. acs.orgdiva-portal.org For a ligand like this compound, FEP could be used to:

Predict the change in binding affinity resulting from substituting an amino acid (e.g., replacing Norvaline (Nva) with another residue).

Evaluate the energetic benefit of dimerization.

Understand the impact of receptor mutations on ligand binding.

These calculations provide a detailed energetic map of the binding pocket, guiding the design of modifications to optimize ligand-receptor interactions. researchgate.netresearchgate.net

Integration of Computational and Experimental Data for Iterative Design

The most effective modern drug design strategies rely on a synergistic, iterative cycle of computational modeling and experimental validation. uni-leipzig.degrantome.com This integrated approach ensures that computational predictions are grounded in real-world data, leading to a more efficient and successful design process. diva-portal.org

The cycle typically proceeds as follows:

Computational Design: Homology modeling, docking, and methods like FEP are used to predict the binding modes of ligands and design novel analogs with potentially improved properties. diva-portal.orgmdpi.com

Chemical Synthesis and Experimental Validation: The most promising computationally designed compounds are synthesized and then tested experimentally. This involves techniques like radioligand binding assays to determine affinity (e.g., Ki or IC50 values) and functional assays to measure efficacy. nih.govuni-regensburg.de

Model Refinement: The experimental data, particularly structure-activity relationships (SAR), are fed back into the computational models. mdpi.com This feedback loop is used to refine the models, improving their predictive accuracy for the next round of design.

This iterative loop of computational design and experimental verification has been explicitly postulated as an effective strategy for delineating the impact of different binding pockets on affinity and selectivity for the NPY Y1 and Y2 receptors. uni-leipzig.de

Data Tables

Table 1: Overview of Computational Methods in Peptide Design for NPY Receptors

Method Principle Application to this compound & NPY Ligands
De Novo Design Generates novel peptide sequences based on structural principles or algorithmic screening. researchgate.netacs.org Design of the initial monomeric peptide scaffold with desired binding characteristics for an NPY receptor subtype. researchgate.net
QSAR Modeling Correlates chemical structure with biological activity to create predictive mathematical models. mdpi.com Predicts the binding affinity of novel analogs of the peptide based on their structural properties, guiding prioritization for synthesis. frontiersin.org
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for receptor binding. nih.gov Used as a 3D query in virtual screening to find other potential scaffolds (peptidic or non-peptidic) that could bind to the target NPY receptor. nih.gov
Free Energy Perturbation (FEP) Calculates the relative binding free energy between two similar ligands with high accuracy. acs.orgresearchgate.net Quantitatively predicts how specific amino acid substitutions in the peptide sequence will impact binding affinity to the NPY receptor. diva-portal.org

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to study the dynamics of the ligand-receptor complex. diva-portal.org | Reveals the binding mode and conformational flexibility of the peptide within the NPY receptor binding pocket. researchgate.net |

Table 2: Computed Properties of Dimeric NPY Receptor Peptide Ligands Note: Data for close structural analogs of this compound. The specified compound was not found in public databases, so analogs with Suberoyl and Pimeloyl linkers are shown.

PropertySub[-Trp-Arg-Nva-Arg-Tyr-NH2]2 nih.govPim[-Trp-Arg-Nva-Arg-Tyr-NH2]2 nih.gov
PubChem CID 7334713473348635
Molecular Formula C82H122N28O14C81H120N28O14
Molecular Weight 1724.0 g/mol 1710.0 g/mol
Monoisotopic Mass 1722.96953 Da1708.95388 Da
Hydrogen Bond Donor Count 3636
Hydrogen Bond Acceptor Count 2222
Rotatable Bond Count 4746
Topological Polar Surface Area 759 Ų759 Ų
XLogP3 -1.9-2.3

Analytical and Biophysical Methodologies for Research Characterization

Chromatographic and Electrophoretic Techniques for Peptide Purity and Heterogeneity Analysis

The assessment of purity and the identification of any potential heterogeneity are critical steps following the synthesis of H-[Trp-Arg-Nva-Arg-Tyr]2-NH2. High-resolution separation techniques are indispensable for distinguishing the target peptide from closely related impurities, such as diastereomers, deletion sequences, or incompletely deprotected species.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the purification and purity assessment of synthetic peptides like this compound. This technique separates molecules based on their hydrophobicity. The peptide is typically dissolved in an aqueous mobile phase and loaded onto a column packed with a non-polar stationary phase (e.g., C8 or C18 silica). A gradient of increasing organic solvent, commonly acetonitrile (B52724), is then applied to elute the bound peptides. The elution profile is monitored by UV absorbance, typically at wavelengths of 214 nm and 280 nm, which correspond to the peptide bonds and the tryptophan residue, respectively.

The purity of the peptide is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of >95% is generally required. HPLC is also instrumental in the analysis of peptide stability and in monitoring modifications, such as oxidation. who.intashdin.com

Capillary electrophoresis (CE) offers a high-resolution separation alternative or complement to HPLC, differentiating molecules based on their charge-to-mass ratio. In CE, a sample is introduced into a narrow-bore fused-silica capillary filled with a background electrolyte. When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities. This technique is particularly effective in resolving species that may be difficult to separate by HPLC, such as diastereomers or post-translationally modified peptides.

For a dimeric peptide like this compound, CE can be utilized to separate the monomeric and dimeric forms, as well as to detect other charge variants. aun.edu.egnih.govnih.gov The high efficiency of CE allows for the detection of minute impurities, providing a stringent assessment of peptide homogeneity. nih.gov

Mass Spectrometry (MS) for Accurate Mass Determination and Sequence Validation

Mass spectrometry is an indispensable tool for the definitive identification and structural elucidation of peptides. It provides a highly accurate measurement of the molecular mass and can be used to confirm the amino acid sequence.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of peptides. In ESI-MS, a solution of the peptide is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with multiple charges. europeanpharmaceuticalreview.com These ions are then guided into the mass analyzer.

The resulting mass spectrum displays a series of peaks corresponding to the peptide with different charge states (e.g., [M+2H]2+, [M+3H]3+). The molecular mass of the peptide can be accurately determined by deconvolution of this charge state distribution. ESI-MS is frequently coupled with liquid chromatography (LC-MS) to provide mass information for each separated component in a mixture. rsc.org Tandem mass spectrometry (MS/MS) can be performed to fragment the peptide and confirm its amino acid sequence. researchgate.netuab.edu

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful technique for peptide analysis. The peptide sample is co-crystallized with a UV-absorbing matrix on a target plate. A pulsed laser beam is directed at the sample, causing the matrix to absorb energy and desorb, carrying the peptide molecules into the gas phase as predominantly singly charged ions ([M+H]+). europeanpharmaceuticalreview.com These ions are then accelerated into a field-free drift tube, and their time of flight to the detector is measured, which is proportional to their mass-to-charge ratio.

MALDI-TOF MS is known for its high sensitivity and tolerance to buffers and salts. nih.gov It is particularly useful for the rapid determination of the molecular weight of the peptide and for analyzing complex peptide mixtures. plos.org This technique can also be used to monitor the formation of peptide dimers and other aggregates. jcu.cz

Advanced Biophysical Techniques for Studying Peptide-Target Interactions

Understanding the interaction of this compound with its biological target, such as the NPY Y4 receptor, is crucial for elucidating its mechanism of action. A variety of advanced biophysical techniques are employed for this purpose.

One of the key considerations in studying this dimeric peptide is the characterization of its self-association and its binding to the receptor. Fluorescence-based methods are particularly powerful in this regard. For instance, Fluorescence Resonance Energy Transfer (FRET) can be used to study the dimerization of the peptide at physiologically relevant concentrations. nih.gov By labeling the peptide with a donor and an acceptor fluorophore, the proximity of the two monomeric units in the dimer can be monitored.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the peptide in solution and its interaction with the receptor or model membranes. acs.org NMR can be used to determine the three-dimensional structure of the peptide and to identify the specific amino acid residues involved in receptor binding. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding events. In an SPR experiment, the peptide is immobilized on a sensor chip, and a solution containing the receptor is flowed over the surface. The binding of the receptor to the peptide causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of binding kinetics (association and dissociation rate constants) and affinity.

Other techniques such as isothermal titration calorimetry (ITC) can be used to measure the thermodynamics of the binding interaction, providing information on the enthalpy and entropy changes upon binding. Together, these advanced biophysical methods provide a comprehensive understanding of the structure-function relationship of this compound and its interaction with its biological target.

Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) for Kinetic Measurements

While SPR and BLI are standard methods for measuring the kinetics of peptide-protein interactions (providing association rate, dissociation rate, and affinity constants), no specific studies employing these techniques for this compound have been identified. Such an analysis would be critical to determine the real-time binding and dissociation of the peptide to its target receptor, presumably the Neuropeptide Y Y4 receptor (Y4R), yielding precise affinity data (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC is the gold standard for measuring the thermodynamic parameters of binding events, including enthalpy (ΔH) and entropy (ΔS) changes, which provides a complete thermodynamic profile of the interaction. There is no available literature detailing the use of ITC to characterize the binding of this compound to its biological target. This type of study would reveal the primary driving forces (enthalpic or entropic) behind the binding event.

Fluorescence Spectroscopy (e.g., FRET) for Binding and Conformational Studies

Fluorescence-based techniques are versatile tools for studying peptide binding and conformational changes upon interaction with a target. However, no specific studies using FRET or other fluorescence methods to analyze this compound were found in the reviewed literature.

Cell-Based Assay Development and Validation for Research Applications

Research into analogues of this compound has utilized cell-based assays to determine functional activity and receptor selectivity. acs.org Studies have focused on dimerizing the monomeric peptide H-Trp-Arg-Nva-Arg-Tyr-NH2 with various linkers to enhance its affinity and selectivity for the Neuropeptide Y Y4 receptor (Y4R), which is involved in regulating food intake. researchgate.netresearchgate.net

These research applications have led to the development of potent and selective Y4R agonists. acs.org The validation of these compounds relies on assays that measure downstream signaling events following receptor activation. For instance, functional activity for Y4R has been investigated using aequorin Ca2+ assays and β-arrestin recruitment assays. acs.org

The general findings indicate that dimerization of the core peptide sequence is a successful strategy for improving affinity and selectivity for the Y4 receptor compared to the monomeric or disulfide-bridged versions. researchgate.netacs.org For example, a dimer created by linking the monomer with a 2,7-d/l-diaminosuberic acid resulted in a superior Y4 selective agonist with picomolar affinity. researchgate.net This dimer was shown to potently inhibit food intake in wild-type mice but not in Y4 receptor knockout mice, confirming its action is specifically mediated by the Y4 receptor. acs.orgresearchgate.net

The table below summarizes representative binding affinity data for related compounds as reported in the literature, illustrating the significant increase in affinity for the Y4 receptor upon dimerization.

Table 1: Comparative Binding Affinities (Ki) for Neuropeptide Y Y4 Receptor

Compound Name Peptide Sequence / Structure Y4R Binding Affinity (Ki)
Compound 1 [Cys-Trp-Arg-Nva-Arg-Tyr-NH2]2 Moderately Selective Agonist
Analogue 7 Dimer of Tyr-Arg-Leu-Arg-Tyr-NH2 with a diaminosuberic acid linker Picomolar Affinity

Future Directions in Peptide Research and Design

Rational Design of Enhanced NPY Receptor Ligands

Rational design aims to systematically modify peptide structures to improve affinity, selectivity, and stability. This process relies on a deep understanding of structure-activity relationships (SAR). For NPY ligands, key residues in the native peptide, particularly at the C-terminus (e.g., Arg33, Arg35, Tyr36), are crucial for receptor binding and activation. frontiersin.orguni-regensburg.de The design of dimeric ligands, such as H-[Trp-Arg-Nva-Arg-Tyr]2-NH2, is a prime example of a rational approach. researchgate.netnih.govresearchgate.net Multimerization can enhance binding affinity by increasing the local concentration of the ligand at the target site and potentially engaging with receptor dimers. researchgate.net

Future strategies in rational design will focus on:

Targeted Substitutions: Replacing specific amino acids with natural or unnatural counterparts to probe and enhance interactions with receptor binding pockets. For instance, substituting tryptophan (Trp) and norvaline (Nva) in the this compound scaffold with other residues like tyrosine (Tyr) and leucine (B10760876) (Leu) has been shown to yield agonists with superior Y4 receptor selectivity and picomolar affinity. nih.gov

Linker Optimization: In dimeric or multimeric peptides, the linker connecting the monomeric units is critical. The length and flexibility of the linker, such as those using ω-amino alkanoic acids, can be adjusted to optimize the spatial orientation of the pharmacophores for ideal receptor engagement. frontiersin.org Research has shown that using various diamino-dicarboxylic acid linkers with different methylene (B1212753) spacer lengths can enhance the selectivity and affinity of dimeric ligands for the Y4 receptor. nih.govresearchgate.net

Conformational Constraint: Introducing cyclization through methods like disulfide bridges, lactamization, or "click chemistry" can lock the peptide into a bioactive conformation. frontiersin.org This reduces conformational entropy upon binding, often leading to higher affinity and improved stability.

A study on dimeric NPY analogs for Y1 receptor targeting demonstrated that asymmetric modification, such as introducing a DOTA chelator on only one of the peptide chains, resulted in antagonists with high affinity, whereas symmetric modifications dramatically reduced it. researchgate.net This highlights the nuanced approach required in rational design.

Exploration of Novel Peptide Scaffolds and Chemical Diversity

Moving beyond the native NPY backbone, researchers are exploring novel scaffolds to discover ligands with unique pharmacological profiles and improved drug-like properties. The inclusion of the unnatural amino acid Norvaline (Nva) in the this compound structure is a step in this direction. nih.govacs.org

Key areas of exploration include:

Peptidomimetics: Designing molecules that mimic the essential structural features of a peptide but with a modified, non-peptide backbone. This can improve metabolic stability and oral bioavailability.

Grafting onto Scaffolds: Using stable, structurally defined scaffolds, such as cyclotides (e.g., kalata B1) or other cyclic peptides, to present the key pharmacophoric residues of NPY. researchgate.net This approach leverages the stability of the scaffold while allowing for targeted modifications of the grafted sequence to achieve receptor selectivity. researchgate.net

Backbone Modifications: Introducing modifications within the peptide backbone itself, such as amide-to-ester bond substitutions (depsipeptides). acs.org Studies on Peptide YY (PYY), a related peptide, have shown that such modifications in the C-terminal region can significantly impact receptor interaction and selectivity, particularly for the Y2 receptor. acs.org

These strategies aim to expand the chemical space of NPY receptor ligands, moving beyond simple analogues to create truly novel chemical entities with potentially superior therapeutic properties.

Mechanistic Elucidation of Receptor Subtype Bias

The NPY system's complexity arises from its four receptor subtypes (Y1, Y2, Y4, Y5), which often have distinct or even opposing physiological roles. physiology.orgoup.com A ligand that preferentially activates one subtype over others, or one signaling pathway (e.g., G-protein activation vs. β-arrestin recruitment) at a single receptor, is known as a biased ligand. Understanding the molecular basis of this bias is a major goal.

The compound this compound was identified as a moderately selective agonist for the Y4 receptor. nih.govresearchgate.net Research to improve its selectivity revealed that dimerization and specific amino acid substitutions were key to enhancing Y4 affinity and selectivity. nih.govresearchgate.net

Future research will focus on:

Structural Biology: High-resolution crystal or cryo-EM structures of ligands like this compound bound to different Y receptor subtypes can reveal the specific molecular interactions that confer selectivity. It is known that the interaction partner for the C-terminal arginine residues of NPY differs between receptor subtypes; Arg33 interacts with Asp6.59 in Y2 and Y5, while Arg35 interacts with the same residue in Y1 and Y4. frontiersin.org

Mutagenesis Studies: Systematically mutating amino acids in the receptor's binding pocket and observing the effects on ligand binding can pinpoint key receptor-ligand interactions. frontiersin.org For example, specific residues in the transmembrane domains of the Y1 and Y2 receptors have been identified as crucial for the binding of antagonists. frontiersin.org

Advanced Functional Assays: Employing a suite of cell-based assays that can distinguish between different downstream signaling pathways (e.g., cAMP inhibition, Ca2+ mobilization, β-arrestin recruitment) is essential to characterize the signaling profile of new ligands. frontiersin.orguni-regensburg.de This allows for the identification of functionally selective or biased agonists, which may offer more targeted therapeutic effects.

The table below presents binding affinity data for various peptide ligands at different NPY receptor subtypes, illustrating the concept of subtype selectivity.

Compound/LigandY1 Ki (nM)Y2 Ki (nM)Y4 Ki (nM)Y5 Ki (nM)Source
Neuropeptide Y (NPY)0.330.444.80.83 nih.gov
Peptide YY (PYY)0.140.511.11.3 nih.gov
Pancreatic Polypeptide (PP)>1000>10000.03>1000 nih.gov
[Cys-Trp-Arg-Nva-Arg-Tyr-NH2]2 (analogue of subject)>1000>10001.8320 nih.gov
Dimeric Tyr-Arg-Leu-Arg-Tyr analogue (Optimized)4801100.03110 nih.gov

Development of Tools for Investigating NPY Receptor Dimerization and Oligomerization

It is increasingly recognized that G-protein coupled receptors (GPCRs), including NPY receptors, can form dimers or larger oligomers. nih.gov These receptor complexes can have pharmacological properties that are distinct from the monomeric receptors. All NPY receptor subtypes have been shown to form homodimers, and heterodimerization between Y1 and Y5 receptors has also been reported. nih.gov Investigating these interactions requires sophisticated molecular tools.

Future developments in this area include:

Fluorescence-Based Techniques: Methods like Fluorescence Resonance Energy Transfer (FRET) are powerful tools for studying receptor dimerization in living cells. nih.gov This involves tagging receptor subtypes with different fluorescent proteins (e.g., EGFP and mCherry) and measuring energy transfer when they are in close proximity. nih.govnih.gov

Bivalent Ligands: Designing dimeric ligands with specific linker lengths, like the scaffold of this compound, can serve as tools to probe or stabilize receptor dimers. The ability to create heterodimeric ligands that can simultaneously bind to two different receptors (e.g., NPY Y1 and GRP receptors) is also being explored for applications like tumor imaging. dntb.gov.ua

Chemical Cross-linking: This technique can be used to covalently link receptors that are close to each other on the cell surface, allowing for their subsequent identification and characterization as dimers or oligomers. nih.gov

Fluorescent Ligands: The development of high-affinity, subtype-selective fluorescent ligands provides a non-radioactive method to study receptor binding and localization. acs.org These tools are crucial for assays like fluorescence microscopy and flow cytometry to visualize receptor distribution and trafficking. uni-regensburg.deacs.org

Computational and Artificial Intelligence-Driven Peptide Discovery

Future applications in the context of NPY ligands include:

De Novo Design: Using generative AI models to design entirely new peptide sequences that are predicted to bind to a specific NPY receptor subtype with high affinity and selectivity. gubra.dk These models can learn from vast datasets of known peptide sequences and their activities.

In Silico Screening: Computational docking simulations can be used to predict how a library of virtual peptides, including derivatives of this compound, would bind to the 3D structure of an NPY receptor. acs.org This allows for the rapid prioritization of candidates for synthesis and experimental testing.

Property Prediction: AI and machine learning models can be trained to predict various drug-like properties of peptides, such as solubility, stability, and potential off-target effects, based on their sequence and structure. researchgate.netreceptor.ai Platforms are being developed to perform comprehensive in silico characterizations of targets like the NPY Y1 receptor, including identifying binding pockets and generating focused libraries of potential modulators. receptor.ai

Structure Prediction: Tools like AlphaFold can predict the 3D structure of peptides and their receptor targets, providing the structural foundation needed for rational design and docking studies. gubra.dkazorobotics.com This is particularly valuable when experimental structures are unavailable.

By leveraging these computational tools, researchers can more efficiently navigate the vast chemical space of potential peptide ligands to discover and optimize novel therapeutics targeting the NPY system. nih.govazorobotics.com

Q & A

Q. How to ensure reproducibility across labs when studying this peptide’s bioactivity?

  • Methodological Answer : Adhere to FAIR principles: share raw data (e.g., depositing in Zenodo), document synthesis protocols (e.g., CAS numbers for reagents), and use validated reference standards. Collaborative inter-lab studies with blinded sample analysis can identify procedural discrepancies. Reference institutional guidelines for ethical data reporting .

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